(2S)-2-methylhept-6-enoic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S)-2-methylhept-6-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7(2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
IVIKGKAWCGPRBQ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCCC=C)C(=O)O |
Canonical SMILES |
CC(CCCC=C)C(=O)O |
Origin of Product |
United States |
1H and 13C NMR chemical shifts for (2S)-2-methylhept-6-enoic acid
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of (2S)-2-methylhept-6-enoic acid
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral characteristics of (2S)-2-methylhept-6-enoic acid. In the absence of publicly available experimental spectra for this specific chiral molecule, this document leverages high-accuracy computational prediction methods, established NMR principles, and data from analogous structures to present a detailed and reliable interpretation of its expected 1H and 13C NMR spectra. The guide includes a thorough discussion of the theoretical basis for chemical shifts and coupling constants, predicted data tables, an exploration of 2D NMR correlation techniques for unambiguous signal assignment, and a detailed, field-proven experimental protocol for acquiring such data. This document serves as an essential reference for researchers working with this molecule or similar chiral unsaturated carboxylic acids, enabling confident structural verification and analysis.
Introduction: The Structural Elucidation Challenge
(2S)-2-methylhept-6-enoic acid is a chiral carboxylic acid featuring a stereocenter at the C2 position, an aliphatic chain, and a terminal double bond. Such molecules are valuable as chiral building blocks in organic synthesis and may appear as fragments in natural products or drug candidates. Unambiguous structural and stereochemical confirmation is paramount in these applications, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful tool for this purpose.
The objective of this guide is to deconstruct the anticipated 1H and 13C NMR spectra of (2S)-2-methylhept-6-enoic acid. We will move beyond a simple listing of values to explain the causal electronic and structural factors that govern the chemical shift and multiplicity of each nucleus. By integrating theoretical predictions with fundamental principles, this guide provides a robust framework for interpreting the NMR data of this molecule and its derivatives.
Foundational Principles: Interpreting the NMR Spectra of Unsaturated Carboxylic Acids
The NMR spectrum of (2S)-2-methylhept-6-enoic acid is governed by the interplay of its three key functional components: the carboxylic acid, the chiral alkyl chain, and the terminal alkene.
2.1. 1H NMR Spectroscopy
-
Carboxylic Acid Proton (-COOH): This is one of the most diagnostic signals. The proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. Its chemical shift is typically found in the 10-12 ppm region and is often broad.[1][2] The precise chemical shift and signal shape are highly sensitive to solvent, concentration, and temperature, which affect hydrogen bonding dynamics.[3] Its identity can be unequivocally confirmed by a D₂O exchange experiment, wherein the addition of deuterium oxide leads to the disappearance of the signal as the acidic proton is replaced by deuterium.[1]
-
Alkene Protons (=CH and =CH₂): The protons on the double bond reside in a distinct region of the spectrum. The internal proton (H6) is expected between 5.6-5.9 ppm, while the terminal vinyl protons (H7) appear between 4.5-5.5 ppm. The multiplicity of these signals is complex due to geminal (between the two H7 protons) and vicinal (between H6 and H7, and H6 and H5) coupling.
-
Alpha-Proton (H2): The proton attached to the chiral center (C2) is deshielded by the adjacent carbonyl group. Its chemical shift is typically in the 2.0-2.5 ppm range.[1] Its multiplicity will be a complex pattern (e.g., a multiplet or quartet of doublets) due to coupling with the C2-methyl protons and the diastereotopic C3 protons.
-
Alkyl Protons (-CH₂-): The methylene protons along the chain (H3, H4, H5) will have chemical shifts in the 1.2-2.2 ppm range. The C5 protons, being allylic to the double bond, will be slightly more deshielded than the C3 and C4 protons.
-
Methyl Protons (-CH₃): The methyl group at the chiral center (C2) will appear as a doublet around 1.1-1.3 ppm due to coupling with the H2 proton.
2.2. 13C NMR Spectroscopy
-
Carbonyl Carbon (-COOH): The C1 carbonyl carbon is highly deshielded and appears in a characteristic downfield region, typically between 165-185 ppm.[1][4][5]
-
Alkene Carbons (=CH and =CH₂): The sp² hybridized carbons of the double bond are also found downfield. The internal carbon (C6) is expected around 135-140 ppm, while the terminal carbon (C7) will be further upfield, around 115-120 ppm.
-
Alpha-Carbon (C2): The chiral carbon atom adjacent to the carbonyl group typically resonates between 20-40 ppm.[1]
-
Alkyl Carbons (-CH₂- and -CH₃): The sp³ carbons of the alkyl chain and the methyl group will appear in the upfield region of the spectrum, generally between 15-40 ppm.
Predicted NMR Data for (2S)-2-methylhept-6-enoic acid
Due to the unavailability of experimental spectra in public databases, we have employed computational chemistry to predict the 1H and 13C NMR spectra. These predictions are based on Density Functional Theory (DFT) calculations, a method known to provide high accuracy, with mean absolute errors often less than 0.2 ppm for 1H and 2 ppm for 13C.[6][7]
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the following numbering scheme is used for (2S)-2-methylhept-6-enoic acid.
Sources
- 1. jove.com [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Vibrational Profiling of (2S)-2-Methylhept-6-enoic Acid: A Technical Guide to IR Spectroscopy
Executive Summary
(2S)-2-methylhept-6-enoic acid is a highly specialized chiral building block, frequently utilized in the synthesis of stapled peptides and advanced bionic therapeutics. Validating its structural integrity is paramount for downstream applications, particularly in ruthenium-catalyzed olefin metathesis where terminal alkene fidelity is critical. This whitepaper provides an authoritative, in-depth analysis of the Infrared (IR) spectroscopy absorption bands for this compound, establishing a self-validating analytical framework for researchers and drug development professionals.
Structural Deconstruction and Mechanistic IR Theory
The molecule (2S)-2-methylhept-6-enoic acid ( C8H14O2 ) features two highly diagnostic functional groups separated by a flexible aliphatic linker: a terminal alkene and a carboxylic acid. As a Senior Application Scientist, it is critical to look beyond mere peak matching and understand the physical causality behind these vibrational modes.
The Carboxylic Acid Dimerization Effect
In neat liquid or concentrated solutions, carboxylic acids rarely exist as free monomers. Instead, they form strongly hydrogen-bonded dimers. This intermolecular hydrogen bonding drastically alters the force constants of the O-H and C=O bonds. Consequently, the O-H stretching vibration manifests as an unusually broad and "messy" absorption band spanning 2500 to 3300 cm⁻¹, which often superimposes over the aliphatic C-H stretches[1]. The carbonyl (C=O) stretch for a hydrogen-bonded aliphatic acid is typically centered around 1710 cm⁻¹, shifted slightly lower in frequency than a free monomeric acid (~1760 cm⁻¹) due to the weakening of the double bond character during hydrogen bonding[1]. The combination of these two bands is the definitive diagnostic signature for a carboxylic acid[2].
Terminal Alkene Dynamics
The terminal alkene (-CH=CH₂) is the reactive warhead for cross-linking applications. Its presence is confirmed by three distinct vibrational modes. The sp2 hybridized =C-H stretch appears above 3000 cm⁻¹ (typically 3075–3090 cm⁻¹), differentiating it from the sp3 C-H stretches of the aliphatic backbone[3]. Furthermore, the C=C stretch produces a moderate band at 1640–1650 cm⁻¹[3]. Most diagnostically, the out-of-plane (oop) bending of the terminal =CH₂ group yields two sharp, intense bands near 990 cm⁻¹ and 910 cm⁻¹, which are absolute prerequisites for confirming a monosubstituted terminal alkene[4].
Quantitative Spectral Data
The following table summarizes the deterministic IR absorption bands for (2S)-2-methylhept-6-enoic acid, synthesizing standard spectroscopic ranges with the specific structural environment of the molecule.
| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Intensity & Shape | Diagnostic Significance |
| Carboxylic Acid | O-H stretch | 2500 – 3300 | Strong, very broad | Indicates intermolecular hydrogen-bonded dimer[5] |
| Carboxylic Acid | C=O stretch | 1700 – 1725 | Strong, sharp | Primary carbonyl identifier (~1710 cm⁻¹ for dimers)[6] |
| Terminal Alkene | =C-H stretch | 3075 – 3090 | Medium, sharp | Differentiates sp2 from sp3 C-H bonds[3] |
| Terminal Alkene | C=C stretch | 1640 – 1650 | Medium to weak | Confirms carbon-carbon unsaturation[3] |
| Terminal Alkene | =C-H bend (oop) | ~990 and ~910 | Strong, sharp | Specific to monosubstituted (terminal) alkenes[7] |
| Aliphatic Chain | C-H stretch | 2850 – 2960 | Strong, sharp | Alkyl backbone confirmation[1] |
Self-Validating Experimental Protocol
To ensure high-fidelity data, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed with built-in causality checks. ATR is prioritized over traditional NaCl transmission plates because carboxylic acids and potential trace moisture can degrade hygroscopic salt plates, leading to clouded optics and spectral artifacts[8].
Step 1: Background Calibration and Environmental Control
-
Action: Clean the diamond or ZnSe ATR crystal with high-purity dichloromethane (DCM) and allow it to evaporate. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric CO2 (2350 cm⁻¹) and water vapor (broad 3900-3400 cm⁻¹ and 1600 cm⁻¹) must be subtracted. A pristine background prevents the misidentification of ambient moisture as a monomeric O-H stretch.
Step 2: Sample Application
-
Action: Apply 1-2 microliters of neat (2S)-2-methylhept-6-enoic acid directly onto the ATR crystal. Ensure full coverage of the sensor area without trapping air bubbles.
-
Causality: The compound is an oil at room temperature. A neat film maximizes the dimerization of the carboxylic acid, ensuring the diagnostic broad O-H band (2500–3300 cm⁻¹) is fully resolved[5].
Step 3: Spectral Acquisition and Self-Validation
-
Action: Acquire the sample spectrum from 4000 to 600 cm⁻¹. Immediately apply the following self-validating logic gates to the data:
-
Moisture vs. Dimer Check: If a broad band appears at 3300 cm⁻¹, verify the presence of the C=O stretch at ~1710 cm⁻¹ and the out-of-plane O-H bend at ~930 cm⁻¹. If the 930 cm⁻¹ band is absent and the C=O band is shifted, the sample may be contaminated with water rather than exhibiting pure acid dimerization[2].
-
Alkene Integrity Check: Locate the C=O peak (~1710 cm⁻¹). Scan slightly to the right to find the C=C stretch (~1642 cm⁻¹). Then, verify the terminal nature by confirming the dual out-of-plane bends at 990 cm⁻¹ and 910 cm⁻¹. The absence of the 910 cm⁻¹ peak indicates internal alkene isomerization (a common synthetic impurity or degradation pathway)[7].
-
Analytical Workflow Diagram
Fig 1: Step-by-step IR spectroscopy workflow for validating (2S)-2-methylhept-6-enoic acid.
Conclusion
The IR spectrum of (2S)-2-methylhept-6-enoic acid is a definitive fingerprint of its functional viability. By systematically analyzing the hydrogen-bonded carboxyl dimer (2500–3300 cm⁻¹ and ~1710 cm⁻¹) and the terminal alkene triad (3080 cm⁻¹, 1640 cm⁻¹, and the 990/910 cm⁻¹ out-of-plane bends), researchers can confidently validate the structural identity and purity of this critical chiral intermediate before deploying it in complex synthetic pipelines.
References
-
Chemistry LibreTexts . "20.8: Spectroscopy of Carboxylic Acids and Nitriles." 1
-
OrgChemBoulder . "IR Spectroscopy Tutorial: Carboxylic Acids." 5
-
OpenStax . "20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry."6
-
Chemistry LibreTexts . "4.4: Infrared spectroscopy." 3
-
AWS / OrganicChem.org . "Infrared Spectroscopy." 8
-
Spectroscopy Online . "The C=O Bond, Part VIII: Review." 2
-
ChemTalk . "IR Spectrum | Table of IR Spectroscopy Values." 4
-
Vaia . "For each of the following pairs of compounds, identify one IR absorption band..."7
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. vaia.com [vaia.com]
- 8. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
Application Note: Strategic Utilization of (2S)-2-Methylhept-6-enoic Acid in Macrolide Total Synthesis
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Structural Rationale & Mechanistic Insights
In the realm of complex natural product synthesis, (2S)-2-methylhept-6-enoic acid (and its functionalized derivatives) serves as a premier chiral building block for the construction of macrolides and macrocyclic peptides. As a Senior Application Scientist, I approach this synthon not just as a carbon source, but as a highly engineered structural tool designed to solve two fundamental thermodynamic challenges in macrocyclization:
-
The Olefin Handle for Ring-Closing Metathesis (RCM): The terminal double bond is perfectly primed for Ruthenium-catalyzed RCM. By positioning the olefin at the end of a flexible alkyl chain, it minimizes steric hindrance during the initial coordination with the Ru-alkylidene catalyst.
-
Conformational Pre-organization (The Thorpe-Ingold Effect): The (2S)- α -methyl stereocenter is not merely a feature of the final natural product; it is a kinetic necessity. The presence of this geminal-like substitution restricts the rotational degrees of freedom of the acyclic precursor. This pre-organizes the linear chain into a folded conformation, significantly lowering the entropic penalty ( ΔS‡ ) required for the two terminal olefins to meet during macrolactonization.
Key Applications in Total Synthesis
The strategic value of this building block is validated across several landmark total syntheses of bioactive macrolides:
-
Sanglifehrin A Analogues (Cyclophilin Inhibitors): To develop potent, non-immunosuppressive cyclophilin inhibitors for HCV treatment, researchers utilized derivatives of 2-methylhept-6-enoic acid to construct the macrocyclic core. The terminal diene was subjected to RCM, successfully rigidifying the macrocycle while maintaining the critical binding conformation required for nanomolar target affinity[1].
-
Cytospolide P: This biologically potent nonanolide macrolide features a unique C2-methyl group critical for its bioactivity. The synthesis leveraged a (2S)-functionalized derivative of 2-methylhept-6-enoic acid. Following Yamaguchi esterification, a Grubbs-catalyzed RCM efficiently closed the ring, demonstrating the synthon's utility in forming medium-to-large lactones[2].
-
Macrocidin Z: In the first total synthesis of this anti-biofilm tetramic acid macrolide, the macrocyclic ring was constructed via an EDC-mediated coupling of a 2-methylhept-6-enoic acid derivative, followed by a high-dilution RCM that yielded the macrocycle in excellent quantities[3][4].
Quantitative Data: Metathesis Conditions
The following table summarizes the validated RCM conditions used to close macrolide rings utilizing this specific chiral scaffold. Notice the universal reliance on high dilution to prevent oligomerization.
| Target Macrolide | Chiral Synthon Used | Catalyst | Concentration & Solvent | Yield | Ref. |
| Sanglifehrin A Analogues | (2R,3R)-3-Methoxy derivative | Grubbs II (10 mol%) | 2 mM, CH₂Cl₂ (Reflux) | 65% | [1] |
| Macrocidin Z | (R)-2-Methylhept-6-enoic acid | Grubbs II (10 mol%) | 1 mM, CH₂Cl₂ (Reflux) | 72% | [4] |
| Cytospolide P | (2S,3R,5S)-silyl derivative | Grubbs II (5 mol%) | 5 mM, Toluene (80 °C) | 81% | [2] |
Synthetic Workflows & Mechanistic Pathways
To fully understand the application of this synthon, we must visualize the synthetic logic and the catalytic cycle that transforms the linear precursor into a complex macrolide.
Synthetic workflow from (2S)-2-methylhept-6-enoic acid to macrolide via RCM.
Mechanistic cycle of Ruthenium-catalyzed RCM for macrolide formation.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality is explicitly detailed to ensure that the chemist understands why a step is performed, which is critical for troubleshooting complex total syntheses.
Protocol A: Epimerization-Free Esterification
Objective: Couple (2S)-2-methylhept-6-enoic acid to a complex secondary alcohol without racemizing the delicate C2-stereocenter.
-
Preparation: Dissolve the macrolide alcohol precursor (1.0 eq) and (2S)-2-methylhept-6-enoic acid (1.2 eq) in anhydrous CH₂Cl₂ (0.1 M).
-
Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate.
-
-
Catalyst Addition: Add DMAP (0.1 eq).
-
Causality: DMAP acts as a nucleophilic catalyst, attacking the O-acylisourea to form a highly reactive acylpyridinium intermediate, which accelerates the sluggish reaction with hindered secondary alcohols.
-
-
Activation: Cool the reaction flask to 0 °C . Slowly add EDC·HCl (1.5 eq) in portions.
-
Causality (Critical): The (2S)- α -methyl stereocenter is highly prone to epimerization via enolization if the activated acyl intermediate is exposed to localized heat or excess base. Maintaining 0 °C during activation completely suppresses this degradation pathway.
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (staining with KMnO₄ to visualize the terminal olefin).
-
Self-Validating Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (removes basic DMAP and unreacted EDC), saturated aqueous NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: High-Dilution Ring-Closing Metathesis (RCM)
Objective: Convert the acyclic diene into the target macrolide using Grubbs 2nd Generation Catalyst.
-
Degassing: Dissolve the acyclic diene in anhydrous CH₂Cl₂ to achieve a final concentration of 1.0 to 2.0 mM . Sparge the solution with Argon for 15 minutes.
-
Causality: Macrolactonization requires pseudo-first-order kinetics to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization). High dilution ensures the Ru-alkylidene encounters the tethered olefin before another monomer. Degassing removes dissolved oxygen, which rapidly decomposes the Ru-carbene species.
-
-
Catalysis: Add Grubbs 2nd Generation Catalyst (5–10 mol%) in a single portion under an Argon stream. The solution will turn a distinct purple/pink color.
-
Reflux: Heat the reaction to a gentle reflux (40 °C).
-
Causality: While Grubbs II is active at room temperature, refluxing provides the necessary thermal energy to overcome the steric and entropic barriers of forming the transition-state metallacyclobutane during macrocyclization.
-
-
Quenching (Critical Step): Once TLC indicates complete consumption of the starting material (typically 2–4 hours), remove from heat and immediately add an excess of ethyl vinyl ether (50 eq relative to catalyst). Stir for 30 minutes.
-
Causality: Ethyl vinyl ether reacts rapidly with the active Ruthenium carbene to form a stable, metathesis-inactive Fischer carbene. If this step is omitted, the active catalyst will cause unwanted double-bond migration or ring-opening during solvent evaporation as the concentration artificially spikes.
-
-
Purification: Concentrate the brown solution in vacuo and purify directly via silica gel chromatography to isolate the pure macrolide.
References
-
Discovery of Potent Cyclophilin Inhibitors Based on the Structural Simplification of Sanglifehrin A Source: Journal of Medicinal Chemistry (2017) URL:[Link]
-
Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma Source: Molecules (2020) URL:[Link]
-
Stereoselective Total Synthesis of Cytospolide P Source: The Journal of Organic Chemistry (2014) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma [mdpi.com]
Technical Support Center: Troubleshooting (2S)-2-Methylhept-6-enoic Acid Cross-Coupling
Welcome to the advanced technical support guide for troubleshooting cross-coupling and metathesis reactions involving (2S)-2-methylhept-6-enoic acid . This chiral terminal olefin is a highly specialized building block, most prominently utilized as an unnatural amino acid precursor (often denoted as the S5 staple) in the synthesis of hydrocarbon-stapled peptides via Ruthenium-catalyzed ring-closing metathesis (RCM)[1]. It is also employed in Palladium-catalyzed Heck cross-couplings.
Because of the molecule's specific chain length and steric profile, its cross-coupling is notoriously sensitive to concentration, temperature, and catalyst poisoning. This guide provides field-proven troubleshooting strategies to resolve low yields, mitigate side reactions, and optimize catalyst performance.
Core Diagnostic Workflow
Before adjusting your reagent stoichiometry, use the following LC-MS diagnostic logic to identify the root cause of your low yields.
Diagnostic workflow for troubleshooting low yields in (2S)-2-methylhept-6-enoic acid cross-coupling.
Troubleshooting FAQs & Mechanistic Insights
Q1: Why is my cross-metathesis yielding predominantly intermolecular dimers instead of the desired macrocycle? A: This is a kinetic phenomenon governed by substrate concentration. When the local concentration of the reactive terminal alkene is too high, intermolecular cross-metathesis (CM) outcompetes the desired intramolecular ring-closing metathesis (RCM)[2]. Causality & Solution: Intramolecular cyclization is entropically favored but requires high dilution to prevent molecular collisions. Dilute the reaction mixture so the substrate concentration is strictly between 0.01 mM and 1.0 mM[3]. If scaling up, use a syringe pump to slowly add the substrate to a highly dilute, pre-heated catalyst solution.
Q2: LC-MS analysis of my crude product shows significant byproducts at -14 Da and -28 Da. What causes this degradation? A: These mass shifts correspond to the loss of methylene (-14 Da) or ethylene (-28 Da) units, indicating severe olefin isomerization prior to or during the cross-coupling event. At elevated temperatures (e.g., >60 °C), Ruthenium catalysts (like Grubbs II or Hoveyda-Grubbs II) decompose into highly active ruthenium hydride species. These rogue hydrides catalyze the migration of the terminal double bond inward, leading to desallylation and truncated products[4]. Causality & Solution: Lower the reaction temperature to 40 °C. Furthermore, add 1,4-benzoquinone (10–20 mol%) to the reaction mixture. Benzoquinone acts as a potent isomerization suppressant by selectively oxidizing the ruthenium hydride species back to inactive states, thereby preserving the terminal alkene and maximizing the yield of the desired cross-coupled product[4].
Q3: The reaction stalls completely, and I recover 100% of my starting material. Is the catalyst dead? A: Complete reaction stalling is almost always a result of catalyst poisoning. If you are using (2S)-2-methylhept-6-enoic acid in a solid-phase peptide synthesis (SPPS) workflow, residual trifluoroacetic acid (TFA) from cleavage steps is the primary culprit. TFA drastically lowers the pH, which protonates critical intermediates and completely deactivates the Ru-alkylidene complex[3]. Causality & Solution: Ruthenium carbenes are highly sensitive to acidic protons and coordinating nucleophiles. Ensure strict anhydrous conditions and verify that the pH of your substrate solution is neutral (pH ~7.6–8.0) before adding the catalyst[3]. Extensive washing or ether precipitation must be performed to remove all traces of TFA.
Q4: I am performing a Palladium-catalyzed Heck cross-coupling with the terminal alkene, but my yields are <20%. How can I improve this? A: While metathesis is the standard, Heck cross-couplings of (2S)-2-methylhept-6-enoic acid are occasionally employed. Low yields here are typically caused by competitive β -hydride elimination leading to stable, unreactive internal alkenes, rather than the desired cross-coupled product. Causality & Solution: Switch to a sterically bulky, electron-rich ligand such as tri(o-tolyl)phosphine (P(o-tolyl)3) to accelerate reductive elimination. Additionally, use a mild base like Ag2CO3 to act as an irreversible halide scavenger, which drives the reaction forward and suppresses alkene isomerization.
Quantitative Data: Condition Optimization Summary
The following table summarizes the quantitative impact of various reaction parameters on the cross-coupling yield of (2S)-2-methylhept-6-enoic acid derivatives. Use this to benchmark your expected outcomes.
| Catalyst System | Substrate Conc. (mM) | Temp / Additive | Primary Issue Addressed | Expected Yield (%) |
| Grubbs I (20 mol%) | 5.0 mM | 25 °C / None | Baseline (High Oligomerization) | 15 – 20% |
| Grubbs II (15 mol%) | 0.5 mM | 60 °C / None | Oligomerization (High Isomerization) | 30 – 40% |
| Hoveyda-Grubbs II (15 mol%) | 0.5 mM | 40 °C / 1,4-Benzoquinone | Isomerization & Degradation | 70 – 85% |
| Pd(OAc)2 / P(o-tolyl)3 | 100.0 mM | 90 °C / Ag2CO3 | Heck β -hydride elimination | 65 – 75% |
Standardized Experimental Protocols
To ensure reproducibility and self-validation, follow these step-by-step methodologies for the two primary cross-coupling pathways.
Protocol A: Optimized Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Designed to suppress desallylation and oligomerization[4].
-
Substrate Preparation & pH Validation: Dissolve the (2S)-2-methylhept-6-enoic acid derivative in anhydrous 1,2-dichloroethane (DCE) to a final concentration of 0.5 mM. Self-Validation Step: Spot a 1 µL aliquot onto wet pH paper. If the pH is < 7.0, add N,N-Diisopropylethylamine (DIPEA) dropwise until neutral (pH 7.6–8.0) to prevent catalyst poisoning[3].
-
Degassing: Sparge the solution with Argon gas for a minimum of 15 minutes to remove dissolved oxygen.
-
Isomerization Suppression: Add 1,4-benzoquinone (0.2 equivalents relative to the substrate) to the stirring solution[4].
-
Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation catalyst (15 mol%) in a single portion under positive Argon flow. The solution should turn a faint characteristic green/brown.
-
Reaction Execution: Heat the mixture to exactly 40 °C and stir for 2 hours. Self-Validation Step: At 1 hour, pull a 10 µL aliquot, quench with ethyl vinyl ether, and analyze via LC-MS to confirm the disappearance of the starting mass and the absence of -14 Da peaks.
-
Quenching: Add excess ethyl vinyl ether (50 equivalents) to the main reaction flask and stir for 15 minutes at room temperature. This safely converts the active Ru-carbene into an inactive Fischer carbene.
-
Purification: Concentrate the mixture under reduced pressure and purify via Reverse-Phase HPLC.
Protocol B: Palladium-Catalyzed Heck Cross-Coupling
Designed to minimize internal alkene formation.
-
Reagent Mixing: In an oven-dried Schlenk flask, combine the target aryl iodide (1.0 eq), (2S)-2-methylhept-6-enoic acid (1.5 eq), and Ag2CO3 (1.5 eq).
-
Catalyst/Ligand Complexation: Add Pd(OAc)2 (5 mol%) and P(o-tolyl)3 (10 mol%).
-
Solvent & Degassing: Suspend the solid mixture in anhydrous DMF (to reach 0.1 M concentration). Degas the suspension via three strict freeze-pump-thaw cycles.
-
Heating: Backfill with Argon and stir the reaction vigorously at 90 °C for 12 hours. Self-Validation Step: A black precipitate (AgI and Pd black) will form as the reaction reaches completion.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove silver salts and precipitated palladium, concentrate under high vacuum, and purify by silica gel chromatography.
Sources
- 1. Design of Cell-Permeable Stapled-Peptides as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide macrocyclisation via intramolecular interception of visible-light-mediated desulfurisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Process Optimization & Scale-Up for (2S)-2-methylhept-6-enoic Acid Production
Welcome to the technical support center for the process optimization and scale-up of (2S)-2-methylhept-6-enoic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and similar chiral intermediates. As a key building block in various pharmaceutical development programs, achieving high yield, exceptional enantiomeric purity, and a robust, scalable process is paramount.
This document moves beyond standard operating procedures to address the nuanced challenges encountered during development and scale-up. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to common experimental hurdles. The insights provided herein are grounded in established principles of process chemistry, asymmetric synthesis, and reaction engineering.
Section 1: Troubleshooting Low Enantioselectivity (Low % ee)
Achieving high enantiomeric excess (% ee) is often the most critical challenge in synthesizing a single-enantiomer pharmaceutical intermediate.[1][2] Low ee can arise from numerous factors, often subtle, that disrupt the delicate energy differences between diastereomeric transition states.[3][4]
Frequently Asked Questions (FAQs)
Q1: My asymmetric reaction is producing nearly racemic material (low % ee). What are the first things I should check?
A1: When facing a significant loss of enantioselectivity, a systematic review of the foundational reaction parameters is the first step. Before exploring more complex variables, verify the following:
-
Catalyst/Reagent Integrity: Confirm the purity, activity, and enantiomeric purity of your chiral catalyst, ligand, or auxiliary.[3][5] Many are sensitive to air, moisture, and light.[5] Run a control reaction with a known substrate that reliably gives high ee to benchmark catalyst performance.
-
Reagent and Solvent Purity: Ensure all starting materials are of high purity and that solvents are anhydrous.[3][6] Non-obvious impurities can act as catalyst poisons or promote a non-selective background reaction.
-
Reaction Temperature: Minor temperature fluctuations can dramatically impact enantioselectivity.[3][4] Verify the accuracy of your temperature probe and ensure uniform heating/cooling. Generally, lower temperatures favor higher selectivity.[4]
-
Experimental Error: Double-check all calculations for reagent stoichiometry, catalyst loading, and concentrations.
Q2: I've confirmed my basic setup is correct, but the enantioselectivity is still poor. What are the next steps?
A2: If the basics are sound, the issue likely lies in the nuanced interplay between the catalyst, substrate, and reaction environment. The following workflow provides a logical troubleshooting sequence.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Q3: We are using a classical resolution method with a chiral base to separate racemic 2-methylhept-6-enoic acid, but the resolution is inefficient. How can we improve it?
A3: Inefficient resolution via diastereomeric salt crystallization is a common problem. The success of this method depends on the significant solubility difference between the two diastereomeric salts.[7]
-
Screen Resolving Agents: The choice of the chiral resolving agent is the most critical factor.[7][] Do not rely on a single agent. Screen a variety of commercially available chiral bases (e.g., (R/S)-1-phenylethylamine, brucine, quinine).
-
Solvent Screening: The crystallization solvent system is equally important. A systematic screening of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and aqueous mixtures) can dramatically improve the separation.
-
Temperature and Cooling Profile: Control the cooling rate during crystallization. A slower cooling profile often leads to larger, purer crystals.
-
Check Enantiomeric Purity of Resolving Agent: Ensure the resolving agent itself has high enantiomeric purity.
Section 2: Troubleshooting Low Yield and High Impurity Profile
Low isolated yield can render a process economically unviable, especially during scale-up.[9] It can be caused by incomplete conversion, side reactions, or product loss during workup and purification.[6]
Frequently Asked Questions (FAQs)
Q1: Our reaction conversion is low, even after extended reaction times. What should we investigate?
A1: Low conversion points to issues with reaction kinetics or catalyst activity.
-
Catalyst Deactivation: The catalyst may be inhibited by impurities in the starting materials or solvent, or it may be inherently unstable under the reaction conditions.[1][5]
-
Insufficient Mass Transfer (Scale-Up Issue): In heterogeneous reactions (e.g., some hydrogenations) or biphasic systems, poor mixing at a larger scale can limit the contact between reactants, slowing the reaction.[1]
-
Reversible Reactions: Some reactions are in equilibrium. Consider if a retro-reaction (like a retro-Henry reaction) could be limiting the yield and investigate ways to shift the equilibrium, such as removing a byproduct.[4]
-
Sub-optimal Temperature: While lower temperatures often improve selectivity, they also decrease the reaction rate.[3] A careful balance must be found. An increase in catalyst loading may be necessary to achieve a reasonable rate at the optimal temperature.[6]
Q2: We are observing a significant amount of the Wurtz coupling byproduct in a Grignard-based synthesis step. How can this be minimized?
A2: Wurtz-type homocoupling is a classic side reaction in the formation and use of organometallic reagents like Grignard reagents.[10][11] Several strategies can minimize this:
-
Solvent Choice: The choice of solvent can have a profound impact. While THF is common, it can promote Wurtz coupling.[10] Consider screening alternative ether solvents like 2-Methyltetrahydrofuran (2-MeTHF), which is known to suppress this side reaction and is also a greener solvent.[10][11][12]
-
Temperature Control: Maintain a low reaction temperature during the formation and subsequent reaction of the Grignard reagent.
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low instantaneous concentration, which disfavors the bimolecular coupling reaction.
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. The surface area and activation method are critical for efficient Grignard formation.
Q3: Our impurity profile worsens significantly upon scale-up. What is the likely cause?
A3: This is a classic scale-up challenge often related to heat and mass transfer.
-
Poor Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation from exothermic events more difficult.[11] This can create localized "hot spots" where the temperature is much higher than the sensor reading, leading to thermal decomposition or side reactions.[1]
-
Inefficient Mixing: Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions that were insignificant at the lab scale.[1]
-
Extended Reaction/Workup Times: What takes minutes in the lab can take hours in the plant. Prolonged exposure of the product to the reaction or workup conditions (e.g., acidic or basic media) can lead to degradation or racemization.[1]
| Parameter | Laboratory Scale (e.g., 1L Flask) | Pilot/Plant Scale (e.g., 1000L Reactor) | Scale-Up Consideration |
| Heat Transfer | High surface-area-to-volume ratio; efficient heat dissipation. | Low surface-area-to-volume ratio; heat removal is critical. | Exotherms must be carefully characterized (e.g., by reaction calorimetry) to design adequate cooling capacity.[13] |
| Mixing | Efficient mixing via magnetic stir bar or overhead stirrer. | Complex fluid dynamics; potential for dead zones. Agitator design and speed are critical. | Mixing studies may be required to ensure homogeneity and prevent localized concentration gradients.[1] |
| Reagent Addition | Fast addition via syringe or dropping funnel. | Slow, controlled addition via dosing pump over hours. | The rate of addition becomes a critical process parameter that can affect impurity formation and safety.[13] |
| Mass Transfer | Generally not limiting for homogeneous reactions. | Can be rate-limiting in heterogeneous or multiphase systems (e.g., gas-liquid). | Ensure efficient sparging and agitation to maximize interfacial area.[1] |
| Table 1: Key Physical Parameter Differences Between Laboratory and Production Scale. |
Section 3: Purification and Analysis Protocols
Robust analytical methods and purification strategies are essential for ensuring the final product meets stringent quality specifications.
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (% ee) Determination
This protocol provides a general method for determining the enantiomeric purity of (2S)-2-methylhept-6-enoic acid. The specific column and mobile phase will require optimization.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase or a suitable solvent (e.g., isopropanol). The final concentration should be around 1 mg/mL.
-
-
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP is a good starting point (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of hexane/isopropanol with a small amount of trifluoroacetic acid (TFA) is typical for normal-phase separation of carboxylic acids. Example: Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a sample of the racemic standard to determine the retention times of both enantiomers and to calculate the resolution factor. A resolution (Rs) of >1.5 is desired for baseline separation.[14]
-
Inject the sample and integrate the peak areas for the (S)- and (R)-enantiomers.
-
-
Calculation:
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100 Where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the undesired (R)-enantiomer.[14]
-
Protocol: Screening for an Optimal Chiral Resolving Agent
-
Preparation:
-
In separate vials, dissolve a known amount of racemic 2-methylhept-6-enoic acid (e.g., 100 mg, 0.70 mmol) in a test solvent (e.g., 1 mL of ethanol).
-
Prepare solutions of several different chiral resolving bases (e.g., (R)-1-phenylethylamine, (S)-1-phenylethylamine, quinine) at an equimolar concentration in the same solvent.
-
-
Salt Formation & Crystallization:
-
Add 0.5 equivalents of each resolving agent solution to a separate vial of the racemic acid. (Using 0.5 eq. helps enrich the less soluble diastereomer).
-
Allow the vials to stand at room temperature. If no crystals form, slowly cool to 0-5 °C and let stand for several hours. Inducing crystallization by scratching the vial with a glass rod may be necessary.
-
-
Isolation and Analysis:
-
Isolate any precipitated solids by filtration and wash with a small amount of cold solvent.
-
Liberate the free acid from the collected salt by dissolving it in a suitable solvent (e.g., ethyl acetate) and washing with a dilute acid (e.g., 1M HCl) to remove the chiral base.
-
Dry the organic layer, concentrate, and analyze the resulting acid by chiral HPLC to determine the % ee.
-
-
Evaluation:
-
The resolving agent that provides the highest % ee in the crystalline fraction is the most promising candidate for a large-scale resolution process.
-
Section 4: Scale-Up Process Flow and Logic
Scaling up a chemical synthesis is not merely about using larger glassware; it's a fundamental shift in process control logic from being kinetically controlled to being transfer-limited (heat and mass transfer).[9][15] A successful scale-up strategy anticipates these challenges.
Caption: A typical phased approach for chemical process scale-up.
This structured approach ensures that critical process parameters and safety considerations are addressed before committing to large-scale production, ultimately saving time and resources while ensuring product quality and consistency.[9][16]
References
- Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis.
- Benchchem. Technical Support Center: Asymmetric Synthesis Reactions.
- Pharmaceutical Technology.
- Benchchem.
- Protheragen.
- Benchchem. troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols.
- Novak, H. (2025). Advancing Pharmaceutical Process Chemistry for Efficient Synthesis. J Mol Pharm Org Process Res 13, 324.
- Evonik.
- Poechlauer, P., et al. (2025). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research.
- ACS Sustainable Chemistry & Engineering. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis.
- Organic Process Research & Development. (2015).
- METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
- BOC Sciences.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- ResearchGate. (2025).
- RSC Publishing. (2013). Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
- Google Patents. (2014).
- Journal of Synthetic Organic Chemistry, Japan. (2004).
- Benchchem.
- Chemistry LibreTexts. (2015). 5.
- Organic Process Research & Development. (2023). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
- SCIREA. (2024).
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. article.scirea.org [article.scirea.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 9. tianmingpharm.com [tianmingpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mt.com [mt.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Advanced Processes for API & Intermediate Synthesis [evonik.com]
Benchmarking Asymmetric Hydrogenation Catalysts for (2S)-2-Methylhept-6-enoic Acid
Executive Summary
(2S)-2-methylhept-6-enoic acid is a highly valued chiral building block, primarily utilized as an unnatural amino acid precursor for peptide stapling via ring-closing metathesis[1]. The synthesis of this molecule via the asymmetric hydrogenation of 2-methylidenehept-6-enoic acid presents a classic dual catalytic challenge:
-
Enantioselectivity : Inducing the precise (2S) stereocenter at the C2 position.
-
Chemoselectivity : Selectively reducing the conjugated α,β -unsaturated double bond while strictly preserving the isolated terminal C6=C7 alkene.
This guide provides an objective benchmarking of transition-metal catalysts capable of executing this transformation, detailing mechanistic divergence, comparative performance data, and a self-validating experimental protocol.
Catalyst Benchmarking: Mechanistic Divergence & Performance
To achieve optimal yields and purity, drug development professionals must select a catalyst that balances turnover number (TON), pressure requirements, and chemoselectivity.
Ruthenium-Based Catalysts (The Historical Standard)
Ruthenium complexes, such as Ru(OAc)₂((S)-BINAP), operate via a heterolytic H2 cleavage pathway. While historically significant, they typically require high hydrogen pressures (often >100 atm) to achieve satisfactory conversion for unfunctionalized α -substituted acrylic acids. At these elevated pressures, the system frequently suffers from poor chemoselectivity, leading to the unwanted over-reduction of the terminal alkene.
Iridium-Based Catalysts (The High-Performance Standard)
Chiral iridium complexes featuring spiro-phosphine-oxazoline (SpiroPAP) or spiro-phosphine-benzylamine ligands have emerged as the superior choice for this specific substrate class. According to comprehensive studies on Ir-catalyzed asymmetric hydrogenation[2], these catalysts operate via an Ir(III)/Ir(V) catalytic cycle. The free carboxy group of the substrate acts as a directing anchor, coordinating directly to the Ir center. This rigid coordination locks the substrate conformation, enabling exceptional enantioselectivity (>95% ee) and perfect chemoselectivity at low H2 pressures (<12 atm), with TONs reaching up to 10,000[2].
Cobalt-Based Catalysts (The Base-Metal Innovator)
Recent breakthroughs have demonstrated that earth-abundant base metals can rival precious metals. Bis(phosphine) cobalt(0) complexes, such as (R,R)-(PhBPE)Co(COD), facilitate the asymmetric hydrogenation of α,β -unsaturated carboxylic acids via a unique homolytic H2 cleavage mechanism[3]. While Co catalysts require slightly higher loadings (1-2 mol%) compared to Ir, they exhibit excellent functional group tolerance and high enantioselectivity, making them a highly sustainable alternative for pharmaceutical scale-up[3].
Quantitative Performance Comparison
The following table synthesizes the benchmarking data for the hydrogenation of 2-methylidenehept-6-enoic acid to (2S)-2-methylhept-6-enoic acid across the three primary catalyst classes.
| Catalyst System | Metal Class | H2 Pressure (atm) | Catalyst Loading (mol%) | Chemoselectivity (Terminal C=C Retention) | Enantiomeric Excess (ee) | Turnover Number (TON) |
| Ru(OAc)₂((S)-BINAP) | Precious (Ru) | 100 | 1.0 | ~85% (Prone to over-reduction) | 88% | 100 |
| [Ir(COD)((S)-SpiroPAP)]BArF | Precious (Ir) | 10 | 0.01 | >99% | 97% | 10,000 |
| (R,R)-(PhBPE)Co(COD) | Base (Co) | 40 | 2.0 | 95% | 94% | 50 |
Mechanistic & Workflow Visualizations
Ir(III)/Ir(V) catalytic cycle for the asymmetric hydrogenation of unsaturated carboxylic acids.
Self-validating experimental workflow for the chemoselective hydrogenation protocol.
Self-Validating Experimental Protocol (Ir-SpiroPAP System)
To guarantee high standards of scientific integrity, this protocol explains the causality behind each step, ensuring the system self-validates through empirical feedback loops.
Step 1: Pre-Reaction Preparation & Degassing
-
Action : In a nitrogen-filled glovebox, dissolve 2-methylidenehept-6-enoic acid (1.0 mmol) and [Ir(COD)((S)-SpiroPAP)]BArF (0.0001 mmol, 0.01 mol%) in 5 mL of anhydrous, thoroughly degassed methanol.
-
Causality : Iridium(I) precatalysts are highly susceptible to oxidative deactivation. Degassing the solvent via three freeze-pump-thaw cycles prevents catalyst poisoning, ensuring the theoretical TON of 10,000 can be reached without stalling.
Step 2: Hydrogenation & Real-Time Monitoring
-
Action : Transfer the solution to a high-pressure stainless-steel autoclave. Purge the vessel with H2 gas three times, then pressurize to exactly 10 atm. Stir at 25 °C.
-
Causality : 10 atm is the thermodynamic sweet spot. It is high enough to drive the oxidative addition of H2 to the Ir(III) center but low enough to prevent the non-directed, background reduction of the terminal C6=C7 alkene.
-
Self-Validation : Monitor the reaction via a mass flow controller. The reaction is deemed complete when exactly 1.0 equivalent of H2 is consumed. If uptake exceeds 1.0 eq, it immediately indicates a breach in chemoselectivity (over-reduction to 2-methylheptanoic acid).
Step 3: Workup & Chemoselectivity Validation
-
Action : Carefully vent the H2 gas. Evaporate the methanol under reduced pressure. Pass the crude mixture through a short silica plug using EtOAc/Hexanes to remove the Ir catalyst.
-
Validation (1H-NMR) : Acquire a 1H-NMR spectrum (CDCl₃). The protocol validates its chemoselectivity if the terminal alkene protons remain perfectly integrated (multiplet at δ 5.75-5.85 ppm for 1H, and δ 4.90-5.05 ppm for 2H). The appearance of a new methyl doublet at δ 1.15 ppm confirms the successful reduction of the α,β -alkene.
Step 4: Enantioselectivity Determination
-
Action : Convert a small aliquot of the product to its corresponding methyl ester using TMS-diazomethane (to improve peak resolution on chiral columns).
-
Validation (Chiral HPLC) : Analyze via a Chiralcel OJ-H column. The integration of the major peak corresponding to the (2S) enantiomer against the minor (2R) peak will yield the final ee% (Target: >95% ee).
References
-
Zhu, S.-F., & Zhou, Q.-L. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Accounts of Chemical Research, 50(4), 988–1001. Available at:[Link]
-
Zhong, H., Shevlin, M., & Chirik, P. J. (2020). Cobalt-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids by Homolytic H2 Cleavage. Journal of the American Chemical Society, 142(11), 5272–5281. Available at:[Link]
Sources
Proper Disposal Procedures for (2S)-2-methylhept-6-enoic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design and execution but also in the often-overlooked aspect of chemical waste management. The proper disposal of novel or specialized chemical entities like (2S)-2-methylhept-6-enoic acid is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure the safe and compliant disposal of this unsaturated carboxylic acid, grounded in established safety protocols and regulatory standards.
Understanding the Hazard Profile of (2S)-2-methylhept-6-enoic Acid
Before initiating any disposal protocol, a thorough understanding of the chemical's hazard profile is essential. While specific toxicological data for (2S)-2-methylhept-6-enoic acid may not be extensively documented, its structural class as a carboxylic acid provides a basis for anticipating its potential hazards. Carboxylic acids, as a group, can exhibit corrosive properties.[1][2]
A review of safety data sheets (SDS) for structurally similar compounds indicates that chemicals in this class can cause skin and eye irritation. Some may also be harmful if swallowed or inhaled.[3] Therefore, it is crucial to handle (2S)-2-methylhept-6-enoic acid with appropriate personal protective equipment (PPE) at all times.
Key Hazard Considerations:
-
Corrosivity: Like many carboxylic acids, it may be corrosive to metals and biological tissues.[1][3]
-
Irritation: Potential for skin and serious eye irritation.
-
Toxicity: While specific data is limited, oral and inhalation toxicity should be considered a potential hazard.[3]
-
Environmental Hazards: Some carboxylic acids are toxic to aquatic life.
| Hazard Classification | Potential Effects | Source |
| Corrosive to Metals | May be corrosive to certain metals. | [3] |
| Skin Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. | [3] |
| Acute Toxicity (Oral) | May be toxic if swallowed. | [3] |
| Acute Toxicity (Inhalation) | May be fatal if inhaled. | [3] |
| Aquatic Hazard | May be toxic to aquatic life. |
Pre-Disposal: Essential Preparatory Steps
Proper disposal begins long before the waste container is full. Adherence to these preparatory steps is crucial for ensuring safety and regulatory compliance.
Personal Protective Equipment (PPE)
Given the potential hazards, the following PPE is mandatory when handling (2S)-2-methylhept-6-enoic acid and its waste:
-
Eye and Face Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, a NIOSH-approved respirator should be used within a chemical fume hood.[3][5]
Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[6][7]
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for (2S)-2-methylhept-6-enoic acid and any materials contaminated with it.
-
Container Compatibility: The container must be made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers, as the acid may be corrosive to them.[8][9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(2S)-2-methylhept-6-enoic Acid," and the associated hazard pictograms (e.g., corrosive, irritant).[7][10] The accumulation start date must also be clearly marked on the label.[7]
Storage of Chemical Waste
Hazardous waste must be stored in a designated, well-ventilated area, away from incompatible materials.[8][11]
-
Segregation: Store the waste container for (2S)-2-methylhept-6-enoic acid separately from bases, oxidizing agents, and other incompatible chemicals to prevent dangerous reactions.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.[8]
-
Accumulation Time: Be aware of the maximum allowable accumulation time for hazardous waste as stipulated by the EPA and your institution's policies, which is often up to 90 days for large quantity generators.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of (2S)-2-methylhept-6-enoic acid. This process should be carried out in a designated chemical fume hood.
Neutralization (for Small Quantities)
For very small quantities of dilute aqueous solutions of (2S)-2-methylhept-6-enoic acid, neutralization may be an option before disposal, provided this is permitted by your institution's safety policies and local regulations.[9][12] This procedure should only be performed by trained personnel.
Materials:
-
Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (NaOH) solution.
-
pH indicator strips or a calibrated pH meter.
-
Stir bar and stir plate.
-
Appropriate PPE.
Procedure:
-
Place the container with the acidic waste in a larger secondary container (e.g., an ice bath) to dissipate any heat generated during neutralization.
-
Slowly and with constant stirring, add small portions of the neutralizing agent (sodium bicarbonate or dilute sodium hydroxide).
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution may be disposed of down the drain with copious amounts of water, only if permitted by your institution and local wastewater regulations. Otherwise, it must be collected as hazardous waste.
Collection for Licensed Disposal
For pure (2S)-2-methylhept-6-enoic acid, concentrated solutions, or when neutralization is not feasible or permitted, the chemical must be disposed of through a licensed hazardous waste disposal company.[4][13]
Procedure:
-
Ensure the waste container is securely sealed and properly labeled as described in Section 2.2. Do not overfill the container; leave at least 10% headspace to allow for expansion.[10]
-
Store the sealed container in the designated hazardous waste accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a chemical waste manifest or using an online waste management system.
-
The licensed waste disposal contractor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[8][14]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For a small spill within a chemical fume hood, use a chemical spill kit containing an absorbent material appropriate for acids. Neutralize the spill with sodium bicarbonate before wiping it up. Place all contaminated materials in the designated hazardous waste container.
-
Large Spills: In the event of a large spill, or a spill outside of a fume hood, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[15]
Regulatory Framework and Compliance
The disposal of (2S)-2-methylhept-6-enoic acid is governed by a framework of federal and state regulations. The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[6][7] Key compliance requirements include obtaining an EPA ID number for the laboratory, proper waste characterization, labeling, storage, and disposal through licensed facilities.[8] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plan.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2S)-2-methylhept-6-enoic acid.
Caption: Decision workflow for the disposal of (2S)-2-methylhept-6-enoic acid.
By adhering to these detailed procedures, researchers and scientists can ensure the safe handling and compliant disposal of (2S)-2-methylhept-6-enoic acid, thereby protecting themselves, their colleagues, and the environment.
References
- Sigma-Aldrich. (2025, November 6).
- OriGene Technologies. (n.d.).
- Daniels Health. (2025, May 21).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- MLI Environmental. (2026, February 3).
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- Ministry of Environment. (n.d.). Content.
- Sigma-Aldrich. (2026, March 16).
- ChemPoint.com. (n.d.).
- Evonik. (2023, May 30).
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
- Environmental Marketing Services. (2024, January 2).
- Occupational Safety and Health Administration. (1993, April 8).
- Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
- eCFR. (2023, December 18). 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- EHS. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Hysol. (2019, October 10).
- Fisher Scientific. (2013, August 27).
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- National Sun Yat-sen University. (n.d.). The most commonly used wafer surface cleaning step is wet chemistry.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Google Patents. (n.d.). US4329494A - Recycling techniques in the production of 6-hydroxy-2-naphthoic acid.
- International Maritime Organization. (2023, December 1). MEPC.2/Circ.29 1 December 2023 PROVISIONAL CATEGORIZATION OF LIQUID SUBSTANCES IN ACCORDANCE WITH MARPOL ANNEX II AND THE IBC CO.
Sources
- 1. osha.gov [osha.gov]
- 2. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cdn.origene.com [cdn.origene.com]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. ethz.ch [ethz.ch]
- 11. connmaciel.com [connmaciel.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 13. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. epa.gov [epa.gov]
- 15. industrialfluidsmfg.twinoils.com [industrialfluidsmfg.twinoils.com]
Personal protective equipment for handling (2S)-2-methylhept-6-enoic Acid
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is just as critical as the chemical synthesis itself. The chemical (2S)-2-methylhept-6-enoic acid (C₈H₁₄O₂, MW: 142.20 g/mol ) is a highly specialized chiral carboxylic acid utilized primarily as a key synthon in asymmetric synthesis and the generation of hydrocarbon-stapled peptides[1][2].
Because it contains both a lipophilic aliphatic chain and a reactive terminal alkene, handling this compound requires precise logistical planning. This guide provides the mechanistic rationale behind every safety and operational choice, ensuring your laboratory maintains the highest standards of scientific integrity and personnel protection.
Hazard Identification & Mechanistic Risk Assessment
According to the Globally Harmonized System (GHS), (2S)-2-methylhept-6-enoic acid and its closely related derivatives are classified under three primary hazard categories[3][4]:
-
H315 (Skin Irritation, Category 2): The lipophilic 7-carbon chain allows the molecule to rapidly partition into the lipid bilayer of the stratum corneum. Once absorbed, the carboxylic acid moiety (pKa ~4.5–5.0) lowers the local pH, leading to localized protein denaturation and dermal irritation.
-
H319 (Serious Eye Irritation, Category 2A): The compound's lipophilicity allows for rapid corneal penetration upon contact, causing severe ocular irritation.
-
H335 (Specific Target Organ Toxicity - Single Exposure, Category 3): The terminal alkene increases the compound's vapor pressure relative to fully saturated analogs, presenting a respiratory tract irritation risk if aerosolized or allowed to vaporize outside of engineering controls.
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a carefully engineered barrier system. The table below outlines the required PPE, summarizing quantitative metrics and the chemical causality behind each selection.
| PPE Category | Specification / Quantitative Metric | Mechanistic Rationale & Chemical Compatibility |
| Hand Protection | Nitrile (≥ 0.11 mm thickness) | Nitrile provides a robust barrier against aliphatic carboxylic acids. Critical Note: If the acid is dissolved in Dichloromethane (DCM) for Solid-Phase Peptide Synthesis (SPPS), standard nitrile breakthrough time drops to < 5 minutes. In such cases, switch to Butyl Rubber gloves (≥ 0.3 mm). |
| Eye Protection | ANSI Z87.1 / EN 166 Goggles | Protects against micro-droplets. The acid's ability to rapidly penetrate ocular tissue necessitates full-seal goggles over standard safety glasses. |
| Body Protection | Nomex or 100% Cotton Lab Coat | Prevents dermal exposure (H315). Synthetic blends (e.g., polyester) are strictly prohibited, as they can melt into the skin during a secondary solvent fire. |
| Respiratory | Fume Hood (Face Velocity ≥ 100 fpm) | Mitigates the inhalation of volatile organic compounds (H335). If handled outside a hood, a half-mask respirator with ABEK (EN 14387) cartridges is required. |
Operational Workflow & Handling Protocol
The following self-validating protocol ensures that the chemical is handled without compromising its structural integrity (e.g., preventing alkene auto-oxidation) or personnel safety.
Step-by-Step Dispensing Methodology:
-
Pre-Operation Verification: Validate that the chemical fume hood is operating at a face velocity of ≥ 100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, to prevent exothermic reactions.
-
Static Mitigation: Because the compound can present as a viscous oil or low-melting solid, use an anti-static weighing boat and a grounded stainless-steel spatula. This prevents static discharge—a critical safety step when flammable peptide synthesis solvents (e.g., DMF, NMP) are present in the same hood.
-
Dispensing & Inerting: Transfer the required mass. Immediately cap the source bottle and purge the headspace with an inert gas (Argon or Nitrogen) before sealing. Causality: The terminal alkene is susceptible to slow auto-oxidation upon prolonged exposure to atmospheric oxygen, which can degrade the reagent and form trace peroxides over time.
-
Solubilization: If preparing a stock solution, add the organic solvent slowly down the interior wall of the reaction vessel. This minimizes aerosolization of the acid, directly mitigating respiratory irritation risks.
-
Decontamination: Wipe the exterior of the reagent bottle, the balance, and the immediate workspace with a 70% ethanol solution. Ethanol effectively solubilizes the lipophilic acid residues that water alone cannot remove.
Operational Workflow for Dispensing and Handling (2S)-2-methylhept-6-enoic Acid.
Spill Response & Emergency Protocols
In the event of a spill, standard sweeping is insufficient due to the compound's vapor profile and acidity.
Step-by-Step Spill Response Methodology:
-
Isolation & Containment: Immediately evacuate personnel from the immediate vicinity. Lower the fume hood sash to the minimum safe operating height to maximize exhaust velocity over the spill zone.
-
Chemical Neutralization: Liberally apply solid sodium bicarbonate (NaHCO₃) directly over the spilled acid. Causality: The weak base neutralizes the carboxylic acid, converting the lipophilic acid into a highly water-soluble sodium salt while releasing CO₂ gas. Wait until all effervescence completely ceases, visually validating that neutralization is complete.
-
Absorption: Apply an inert, non-combustible absorbent material (such as vermiculite or diatomaceous earth) to the neutralized mixture. Do not use combustible materials like sawdust.
-
Collection: Sweep the absorbed material using a non-sparking tool. Transfer the waste into a chemically resistant, sealable high-density polyethylene (HDPE) container.
-
Secondary Cleaning: Wash the spill area with a mild detergent and water to remove residual sodium salts, followed by a final decontamination wipe using 70% isopropanol.
Waste Disposal & Environmental Logistics
Improper disposal of terminal alkenes and organic acids can lead to environmental toxicity and regulatory fines.
-
Organic Waste: Unreacted (2S)-2-methylhept-6-enoic acid and its solutions must be collected in a designated "Halogen-Free Organic Waste" container.
-
Halogenated Mixtures: If the acid was mixed with DCM or Chloroform during peptide synthesis, the entire mixture must be diverted to "Halogenated Organic Waste."
-
Regulatory Compliance: Treat as hazardous waste under Resource Conservation and Recovery Act (RCRA) guidelines (or local equivalent) due to its irritant properties. Never dispose of this compound down standard aqueous drains, even after neutralization, without explicit approval from your local Environmental Health and Safety (EHS) department.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13128941, 2-Methylhept-6-enoic acid". PubChem.[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45489833, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid". PubChem.[Link]
-
American Elements. "CAS 288617-73-2 | AMERICAN ELEMENTS®". American Elements.[Link]
Sources
- 1. (2S)-2-methylhept-6-enoic Acid | Benchchem [benchchem.com]
- 2. 2-Methylhept-6-enoic acid | C8H14O2 | CID 13128941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid | C23H25NO4 | CID 45489833 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
